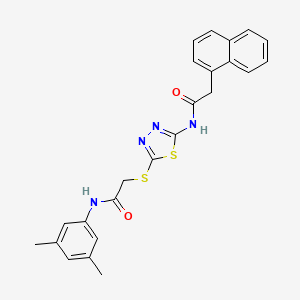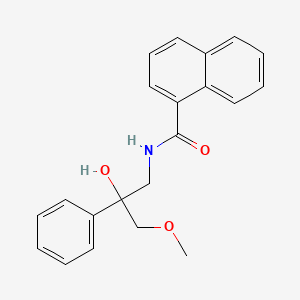
4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a chromen-2-one moiety, which is a common structure in many natural products and pharmaceuticals . It also contains a 3,5-dimethylpiperidin-1-yl group, which is a type of piperidine. Piperidines are often found in pharmaceuticals and are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show the chromen-2-one and piperidine moieties connected by an ethyl linker. The 3,5-dimethylpiperidin-1-yl group would add steric bulk, which could influence the compound’s reactivity and interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on factors like its exact structure, stereochemistry, and purity. For example, similar compounds have been reported to be liquids at room temperature .Scientific Research Applications
Green Synthesis Methods
Researchers have developed green, mild, and efficient synthesis methods for chromen derivatives, utilizing ionic liquids at room temperature. This approach offers advantages such as simple procedures, mild conditions, fast reactions, and excellent yields, with potential for recycling the catalytic system without significant loss of activity (Shelke et al., 2009).
Biological Activities
Chromen-based Schiff bases and their metal complexes have been synthesized and characterized, showing promising antimicrobial and antioxidant activities. The structure-activity relationships suggest that these complexes may serve as effective microbial inhibitors and antioxidants, with potential applications in medicinal chemistry and biochemistry (Kavitha & Reddy, 2016).
Antibacterial and Anti-inflammatory Applications
Compounds based on coumarin-pyrazole hybrids have been synthesized and shown to exhibit significant antibacterial and anti-inflammatory effects. These findings indicate the potential of these compounds in developing new chemotherapeutics for treating bacterial infections and inflammatory conditions (Chavan & Hosamani, 2018).
Crystal Structure Analysis
The crystal structure of related chromen derivatives has been determined, contributing to the understanding of molecular interactions and the design of new compounds with desired physical and chemical properties (Manolov, Ströbele, & Meyer, 2008).
Mechanism of Action
properties
IUPAC Name |
4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12-4-5-16-15(9-19(22)23-17(16)7-12)8-18(21)20-10-13(2)6-14(3)11-20/h4-5,7,9,13-14H,6,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOVAQFVKHWYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Oxan-4-yl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2421224.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2421229.png)




![3-(3,4-Dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2421238.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazine-2,3-dione](/img/structure/B2421240.png)

![3-(4-chlorophenyl)-5-methyl-7-(piperidin-1-ylcarbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2421242.png)
![N-[1-[5-(3-Methoxyphenyl)-1H-imidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2421243.png)